molecular formula C6H12O2S B1293872 (tert-Butylthio)acetic acid CAS No. 24310-22-3

(tert-Butylthio)acetic acid

Cat. No.: B1293872
CAS No.: 24310-22-3
M. Wt: 148.23 g/mol
InChI Key: JXOAXKCHGMRTGL-UHFFFAOYSA-N
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Description

(tert-Butylthio)acetic acid is an organic compound with the molecular formula C6H12O2S It is characterized by the presence of a tert-butylthio group attached to an acetic acid moiety

Scientific Research Applications

(tert-Butylthio)acetic acid has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that tert-butyl groups are often used in chemical transformations and have relevance in nature, implying that they may interact with a variety of biological targets .

Mode of Action

It’s known that tert-butyl groups can be used to convert aromatic nitriles to the corresponding n-tert-butylamides . This suggests that (tert-Butylthio)acetic acid may interact with its targets through similar mechanisms, potentially leading to changes in the targets’ structure or function.

Biochemical Pathways

The crowded tert-butyl group is known to elicit a unique reactivity pattern, which has implications in biosynthetic and biodegradation pathways . This suggests that this compound may influence these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

It’s known that tert-butyl groups are used in peptide synthesis, suggesting that they may have properties that influence their bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that tert-butyl acetate is a flammable liquid , suggesting that its stability and efficacy could be affected by temperature and other environmental conditions.

Biochemical Analysis

Biochemical Properties

(tert-Butylthio)acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed that the tert-butyl group can be used as a probe for NMR studies of macromolecular complexes . This compound interacts with enzymes such as triosephosphate isomerase and methionine aminopeptidase 2, which are crucial for various metabolic pathways . The nature of these interactions often involves the binding of the tert-butyl group to specific sites on the enzymes, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the tert-butyl group has been shown to affect the electronic communication between redox units in cellular systems . Additionally, changes in the acidity of the cellular environment can impact the properties of cell membranes, which in turn can influence the activity of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the tert-butyl group to specific biomolecules, which can lead to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The unique reactivity pattern of the tert-butyl group allows it to participate in a wide range of biochemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced at certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thiolase and enoyl-CoA hydratase, which are essential for the β-oxidation pathway . This compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and ensure its proper localization within the cell . The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can impact its ability to participate in biochemical reactions and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (tert-Butylthio)acetic acid can be synthesized through the reaction of tert-butylthiol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution of the chlorine atom by the tert-butylthio group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been explored for the synthesis of similar compounds, providing a more sustainable and scalable approach .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetic acids depending on the nucleophile used.

Comparison with Similar Compounds

    tert-Butyl acetate: Similar in structure but lacks the sulfur atom.

    tert-Butylthioethanol: Contains a similar tert-butylthio group but attached to an ethanol moiety.

    tert-Butylthioacetic acid esters: Esters of (tert-Butylthio)acetic acid with various alcohols.

Uniqueness: this compound is unique due to the presence of both a tert-butylthio group and an acetic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2-tert-butylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOAXKCHGMRTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179050
Record name ((1,1-Dimethylethyl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24310-22-3
Record name 2-[(1,1-Dimethylethyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24310-22-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1,1-Dimethylethyl)thio)acetic acid
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Record name (tert-Butylthio)acetic acid
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Record name ((1,1-Dimethylethyl)thio)acetic acid
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Record name [(1,1-dimethylethyl)thio]acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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